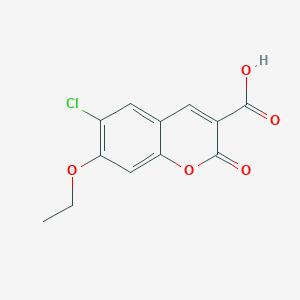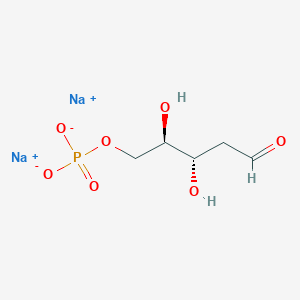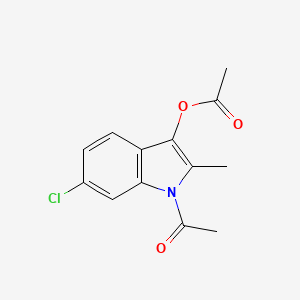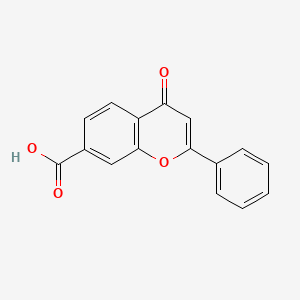![molecular formula C15H22N4 B11855594 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-4-(1,4-Diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Cyclopropylgruppe, einen Diazepanring und einen Cyclopenta[d]pyrimidin-Kern umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Cyclopropyl-4-(1,4-Diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin umfasst in der Regel mehrstufige organische Reaktionen. Die Reaktionsbedingungen erfordern häufig die Verwendung starker Basen wie Natriumhydrid und Lösungsmittel wie Dimethylformamid (DMF), um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Systeme zum Einsatz kommen, um eine gleichmäßige Produktion zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungstechniken wie Chromatographie wäre für den industriellen Syntheseprozess von entscheidender Bedeutung .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Cyclopropyl-4-(1,4-Diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um sauerstoffhaltige funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um Doppelbindungen oder andere reduzierbare Gruppen zu reduzieren.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: Natriumazid in DMF oder Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zur Bildung von Alkanen oder Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-4-(1,4-Diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für seine möglichen Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Untersucht für sein Potenzial als therapeutisches Mittel, insbesondere bei der Behandlung von Krebs und neurologischen Erkrankungen.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse
Wirkmechanismus
Der Mechanismus, über den 2-Cyclopropyl-4-(1,4-Diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin seine Wirkungen entfaltet, beruht in erster Linie auf seiner Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern und so verschiedene biochemische Signalwege beeinflussen. Beispielsweise könnte es die Aktivität bestimmter Kinasen hemmen, was zur Modulation von Zellsignalwegen führt, die am Zellwachstum und an der Apoptose beteiligt sind .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in DMF or alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could result in the formation of alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby influencing various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrazolo[3,4-d]pyrimidin: Bekannt für seine Kinase-inhibitorische Aktivität.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin: Eine weitere Verbindung mit signifikanter biologischer Aktivität, insbesondere in der Krebsforschung.
Einzigartigkeit
2-Cyclopropyl-4-(1,4-Diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin zeichnet sich durch seine einzigartige Kombination von Strukturelementen aus, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Cyclopropylgruppe und sein Diazepanring tragen zu seiner Stabilität und Reaktivität bei und machen ihn zu einer vielseitigen Verbindung für verschiedene Anwendungen .
Eigenschaften
Molekularformel |
C15H22N4 |
|---|---|
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
2-cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C15H22N4/c1-3-12-13(4-1)17-14(11-5-6-11)18-15(12)19-9-2-7-16-8-10-19/h11,16H,1-10H2 |
InChI-Schlüssel |
RKHOVCLLDLREME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)N=C(N=C2N3CCCNCC3)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)



![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)

![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)


